molecular formula C17H17ClN2O2 B8587979 N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide CAS No. 114995-53-8

N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B8587979
CAS No.: 114995-53-8
M. Wt: 316.8 g/mol
InChI Key: WJELVNYAWTXMLN-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

114995-53-8

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

N-[4-chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H17ClN2O2/c1-17(2,3)16(22)20-14-7-6-12(18)9-13(14)15(21)11-5-4-8-19-10-11/h4-10H,1-3H3,(H,20,22)

InChI Key

WJELVNYAWTXMLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-[4-chloro-2-(hydroxy-pyridin-3-yl-methyl)-phenyl]-2,2-dimethyl-propionamide (1.0 g, 3.14 mmol) was dissolved in 5 mL pyridine and treated with CrO3 (0.75 g, 7.5 mmol, 2.39 eq). The mixture was stirred under N2 at room temperature for five hours, diluted with 20 mL 1:2 EtOAc/H2O, and filtered through Celite. The aqueous phase was separated and discarded, then the organics dried under vacuum yielding product (680 mg, 70%). 1H NMR (CDCl3) δ 11.06 (s,1H) 8.92 (d, J=2.4 Hz, 1H) 8.84 (d, J=8.0 Hz, 1H) 8.73 (d, J=9.2 Hz, 1H) 8.00 (d, J=8.0 Hz, 1H) 7.56 (dd, J=11.2 Hz, 2.0 Hz, 1H) 7.48 (m, 2H) 1.36 (s, 9H) MS (ES) m/z=317.1 (MH)+
Name
N-[4-chloro-2-(hydroxy-pyridin-3-yl-methyl)-phenyl]-2,2-dimethyl-propionamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO3
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
Name
CC(C)(C)C(=O)Nc1ccc(Cl)cc1C(O)c1cccnc1
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
Type
reactant
Reaction Step One

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